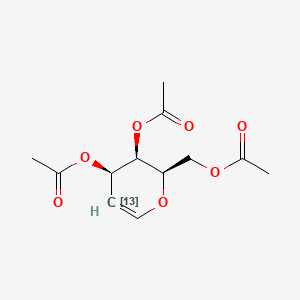

Tri-O-acetyl-D-galactal-13C-1

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2R,3R,4R)-3,4-diacetyloxy-(513C)3,4-dihydro-2H-pyran-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12-/m1/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPWGHLVUPBSLP-XDNQYBAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([13CH]=CO1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 13C-1 Labeled Tri-O-acetyl-D-galactal: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of 13C-1 labeled Tri-O-acetyl-D-galactal. This isotopically labeled glycal is a valuable tool in drug development and metabolic research, offering a precise method for tracing the fate of galactose moieties in biological systems and for elucidating reaction mechanisms.

Core Chemical Properties

13C-1 labeled Tri-O-acetyl-D-galactal is chemically analogous to its unlabeled counterpart. The introduction of a ¹³C isotope at the C-1 position does not significantly alter its physical properties such as melting point or boiling point, but it provides a unique spectroscopic signature for tracking and quantification.

Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₁₁¹³CH₁₆O₇ | Inferred |

| Molecular Weight | ~273.25 g/mol | Inferred |

| Appearance | White to off-white solid or colorless liquid | [1] |

| Melting Point | 34-38 °C (unlabeled) | [1] |

| Boiling Point | 138-140 °C at 760 mmHg (unlabeled) | [1] |

| Solubility | Soluble in chloroform (B151607) and ethanol. Insoluble in water. | [2] |

Spectroscopic Analysis

The key feature of 13C-1 labeled Tri-O-acetyl-D-galactal is its distinct NMR and mass spectrometric profile.

13C NMR Spectroscopy

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced from unlabeled compound)

| Carbon Atom | Chemical Shift (δ, ppm) | Expected Features for Labeled Compound |

| C-1 | ~145.5 | Enhanced signal intensity , potential for observing ¹J(C1-C2) coupling. |

| C-2 | ~98.9 | Potential for observing ¹J(C1-C2) coupling. |

| C-3 | ~67.3 | |

| C-4 | ~67.1 | |

| C-5 | ~73.9 | |

| C-6 | ~61.3 | |

| C=O (Acetyl) | ~170.4, 170.2, 169.4 | |

| CH₃ (Acetyl) | ~20.8, 20.7, 20.6 |

Note: The exact chemical shifts can vary slightly based on solvent and concentration. The provided data is based on analogous compounds.

Mass Spectrometry

Mass spectrometry will clearly show a molecular ion peak (and corresponding fragment ions) that is one mass unit higher than the unlabeled compound.

-

Unlabeled [M+H]⁺: ~273.09 m/z

-

13C-1 Labeled [M+H]⁺: ~274.09 m/z

Experimental Protocols

Synthesis of 13C-1 Labeled Tri-O-acetyl-D-galactal

The synthesis of 13C-1 labeled Tri-O-acetyl-D-galactal is a multi-step process that begins with commercially available 1-¹³C-D-galactose. The general procedure involves the per-acetylation of the sugar, followed by bromination at the anomeric position, and finally, a reduction to form the glycal.[3]

Step 1: Per-O-acetylation of 1-¹³C-D-galactose

-

To a stirred solution of 1-¹³C-D-galactose in acetic anhydride, add a catalytic amount of perchloric acid at 0°C.

-

Allow the reaction to proceed for 30 minutes at 0°C.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

Step 2: Anomeric Bromination

-

To the reaction mixture from Step 1, add a solution of hydrogen bromide in acetic acid dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Upon completion, quench the reaction with ice-cold water and dilute with ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain crude 1-bromo-2,3,4,6-tetra-O-acetyl-1-¹³C-D-galactose.

Step 3: Reductive Elimination to Form the Glycal

-

To a solution of the crude bromo-sugar from Step 2 in acetone, add zinc dust and sodium dihydrogen phosphate.

-

Stir the reaction mixture at room temperature for 3 hours, monitoring by TLC.

-

Once the reaction is complete, extract the product with ethyl acetate.

-

Wash the organic phase with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate.

-

Purify the residue by silica (B1680970) gel column chromatography to yield 13C-1 labeled Tri-O-acetyl-D-galactal.

Application in Ferrier Rearrangement

13C-1 labeled Tri-O-acetyl-D-galactal is an excellent substrate for the Ferrier rearrangement, a powerful reaction for the synthesis of 2,3-unsaturated glycosides. The ¹³C label at the C-1 position allows for mechanistic studies of this rearrangement.

General Procedure for Ferrier Rearrangement: [4]

-

To a mixture of 13C-1 labeled Tri-O-acetyl-D-galactal and an alcohol or thiol (1 equivalent) in acetonitrile, add a catalytic amount (e.g., 20 mol%) of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., 3,5-dinitrobenzoic acid).

-

Stir the mixture at an elevated temperature (e.g., 80°C) and monitor the reaction by TLC.

-

After completion, evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the 2,3-unsaturated glycoside, which will retain the ¹³C label at the anomeric position.

Logical and Experimental Workflows

The following diagrams illustrate the synthesis and application workflow for 13C-1 labeled Tri-O-acetyl-D-galactal.

References

An In-depth Technical Guide to the Structure and Conformation of Tri-O-acetyl-D-galactal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-O-acetyl-D-galactal is a pivotal intermediate in carbohydrate chemistry, serving as a versatile precursor for the synthesis of a wide array of bioactive molecules and complex oligosaccharides. Its unique structural features, including the presence of a double bond within the pyranose ring and protecting acetyl groups, govern its reactivity and conformational behavior. This technical guide provides a comprehensive overview of the structure and conformation of Tri-O-acetyl-D-galactal, presenting key data from spectroscopic analyses and outlining detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

Tri-O-acetyl-D-galactal, systematically named (2R,3R,4R)-2-(acetoxymethyl)-3,4-dihydro-2H-pyran-3,4-diyl diacetate, is a derivative of D-galactose. The key structural features include a glycal moiety, characterized by a double bond between carbons 1 and 2 of the pyranose ring, and acetyl protecting groups at positions 3, 4, and 6.

General Properties

| Property | Value |

| CAS Number | 4098-06-0 |

| Molecular Formula | C₁₂H₁₆O₇ |

| Molecular Weight | 272.25 g/mol |

| Appearance | White to off-white crystalline solid or light yellow solidifying oil |

| Melting Point | 34-38 °C |

| Solubility | Soluble in common organic solvents such as chloroform (B151607) and methanol |

Table 1: General properties of Tri-O-acetyl-D-galactal.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for elucidating the structure of Tri-O-acetyl-D-galactal in solution.

¹H NMR (Proton NMR) Data (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~6.4 | d | J₁,₂ = ~6.2 |

| H-2 | ~4.8 | dd | J₂,₁ = ~6.2, J₂,₃ = ~3.3 |

| H-3 | ~5.3 | m | |

| H-4 | ~5.4 | m | |

| H-5 | ~4.2 | m | |

| H-6a, H-6b | ~4.1 | m | |

| CH₃ (acetyl) | ~2.0-2.1 | s (multiple) |

Table 2: ¹H NMR chemical shifts and coupling constants for Tri-O-acetyl-D-galactal. Note: Exact values may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon NMR) Data (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~145.0 |

| C-2 | ~98.0 |

| C-3 | ~66.0 |

| C-4 | ~67.0 |

| C-5 | ~75.0 |

| C-6 | ~62.0 |

| C=O (acetyl) | ~170.0 |

| CH₃ (acetyl) | ~20.7 |

Table 3: ¹³C NMR chemical shifts for Tri-O-acetyl-D-galactal.

Synthesis of Tri-O-acetyl-D-galactal

Tri-O-acetyl-D-galactal is typically synthesized from D-galactose through a multi-step process involving acetylation and subsequent elimination.

Experimental Protocol: Synthesis from D-Galactose

This protocol outlines a common laboratory-scale synthesis of Tri-O-acetyl-D-galactal.

Materials:

-

D-Galactose

-

Acetic anhydride (B1165640)

-

Perchloric acid (catalytic amount)

-

Hydrogen bromide in acetic acid (33%)

-

Zinc dust

-

Sodium dihydrogen phosphate (B84403) (NaH₂PO₄)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether or hexane

Procedure:

-

Acetylation of D-Galactose:

-

To a suspension of D-galactose (e.g., 5.0 g) in dichloromethane at 0 °C, add acetic anhydride (e.g., 15 mL).

-

Carefully add a catalytic amount of perchloric acid.

-

Stir the reaction mixture at 0 °C for approximately 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, add a solution of hydrogen bromide in acetic acid (e.g., 10 mL) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

Quench the reaction by pouring it into ice-cold water and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-bromo-2,3,4,6-tetra-O-acetyl-D-galactose.

-

-

Formation of the Glycal:

-

To the crude bromo-sugar, add zinc dust (e.g., 8.2 g) and sodium dihydrogen phosphate (e.g., 4.6 g) in a suitable solvent such as acetone (B3395972) or a mixture of acetic acid and water.

-

Stir the mixture vigorously at room temperature for approximately 3 hours, monitoring by TLC (e.g., using a 2:1 petroleum ether:ethyl acetate solvent system).

-

Upon completion, extract the product with ethyl acetate.

-

Wash the organic phase with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate (e.g., starting from 4:1 and gradually increasing the polarity) to afford pure Tri-O-acetyl-D-galactal.[1]

-

Experimental Workflow for the Synthesis of Tri-O-acetyl-D-galactal

Caption: Synthetic pathway from D-galactose to Tri-O-acetyl-D-galactal.

Conformation of Tri-O-acetyl-D-galactal

The conformation of the dihydropyran ring in Tri-O-acetyl-D-galactal is crucial for understanding its reactivity, particularly in glycosylation reactions. Due to the endocyclic double bond, the ring cannot adopt a standard chair conformation. Instead, it exists in half-chair or sofa conformations.

Based on studies of fully O-acetylated D-glycals, Tri-O-acetyl-D-galactal is believed to predominantly adopt a ⁴H₅ (half-chair) conformation in solution. In this conformation, carbon-4 is above the plane defined by C1, C2, C3, and the ring oxygen, while carbon-5 is below this plane.

The conformational preference is a result of minimizing steric interactions between the bulky acetyl groups and avoiding unfavorable allylic strain.

Conformational Equilibrium of Tri-O-acetyl-D-galactal

Caption: Equilibrium between the favored ⁴H₅ and disfavored ⁵H₄ half-chair conformations.

Disclaimer: The provided DOT script for the conformational equilibrium is a schematic representation. For accurate visualization, the placeholder text "[Image of ... conformation]" should be replaced with actual 2D or 3D renderings of the respective conformations.

Applications in Drug Development and Research

Tri-O-acetyl-D-galactal is a cornerstone in the synthesis of a variety of biologically important molecules:

-

Oligosaccharides and Glycoconjugates: It serves as a glycosyl donor in the synthesis of complex oligosaccharides, which are crucial for studying cell-cell recognition, immune responses, and pathogenesis.

-

Deoxy Sugars: The glycal double bond allows for the introduction of various functionalities at the C-2 position, leading to the synthesis of 2-deoxy sugars, which are components of many natural products with antibiotic and anticancer properties.

-

Carbohydrate-Based Therapeutics: Derivatives of Tri-O-acetyl-D-galactal are used to synthesize carbohydrate mimetics and glycopeptides for the development of novel therapeutic agents, including vaccines and enzyme inhibitors.

Conclusion

Tri-O-acetyl-D-galactal is a synthetically valuable and conformationally intriguing molecule. Its well-defined structure and the preferred ⁴H₅ half-chair conformation in solution dictate its reactivity and utility as a key building block in modern carbohydrate chemistry. A thorough understanding of its properties, synthesis, and conformational behavior is essential for its effective application in the fields of organic synthesis, medicinal chemistry, and glycobiology.

References

An In-depth Technical Guide to Glycals as Glycosyl Donors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycals, cyclic enol ethers derived from monosaccharides, have emerged as powerful and versatile building blocks in modern carbohydrate chemistry. Their unique reactivity, stemming from the endocyclic double bond, allows for a diverse range of transformations, making them invaluable glycosyl donors for the stereoselective synthesis of a wide array of glycoconjugates, including oligosaccharides, glycoproteins, and glycolipids. This technical guide provides a comprehensive overview of the core principles and methodologies governing the use of glycals as glycosyl donors, with a focus on their activation, reaction mechanisms, and applications in the synthesis of biologically relevant molecules.

Core Concepts: The Dual Reactivity of Glycals

The utility of glycals as glycosyl donors primarily revolves around two key activation strategies: electrophilic activation of the double bond, which leads to the Ferrier rearrangement, and epoxidation of the double bond, followed by nucleophilic opening of the resulting epoxide. These two pathways offer complementary stereochemical outcomes and broaden the synthetic utility of glycals.

Electrophilic Activation and the Ferrier Rearrangement

The Ferrier rearrangement is a cornerstone of glycal chemistry, providing a powerful method for the synthesis of 2,3-unsaturated glycosides.[1][2] The reaction is typically promoted by a Lewis acid or a Brønsted acid, which activates the glycal by protonating the endocyclic oxygen or coordinating to it.[3] This activation facilitates the departure of the leaving group at the C-3 position, leading to the formation of a delocalized allylic oxocarbenium ion intermediate.[1][2] Subsequent attack by a nucleophile at the anomeric carbon (C-1) results in the formation of the 2,3-unsaturated glycoside with concomitant allylic rearrangement.[3]

The stereochemical outcome of the Ferrier rearrangement is influenced by several factors, including the nature of the catalyst, the solvent, and the protecting groups on the glycal. Generally, the reaction favors the formation of the α-anomer due to the anomeric effect.

Mechanism of the Ferrier Rearrangement

Glycal Epoxidation and the Glycal Assembly Strategy

An alternative and highly effective strategy for activating glycals involves their stereoselective epoxidation to form 1,2-anhydrosugars.[4] These glycal epoxides are versatile intermediates that can be used as glycosyl donors in a process often referred to as the "glycal assembly" method.[5] The epoxidation is typically carried out using reagents such as dimethyldioxirane (B1199080) (DMDO), which often proceeds with high diastereoselectivity, favoring the formation of the α-epoxide.[6][7]

The resulting glycal epoxides are then activated by a Lewis acid to promote glycosylation. Nucleophilic attack occurs at the anomeric carbon (C-1) from the β-face, leading to the formation of β-glycosides with high stereoselectivity. This method is particularly valuable for the synthesis of β-linked oligosaccharides.

Glycal Assembly Workflow

Data Presentation: A Comparative Analysis of Catalysts

The choice of catalyst is critical in directing the outcome of glycal-based glycosylations. The following tables summarize quantitative data on the performance of various Lewis acids in the Ferrier rearrangement and in the activation of glycal epoxides.

Table 1: Comparison of Lewis Acid Catalysts in the Ferrier Rearrangement of Tri-O-acetyl-D-glucal with Benzyl (B1604629) Alcohol [6]

| Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | α:β Ratio |

| Cu(OTf)₂ (10) | CH₂Cl₂ | 25 | 30 | 92 | 85:15 |

| Zn(OTf)₂ (10) | CH₂Cl₂ | 40 | 120 | 90 | 88:12 |

| Y(OTf)₃ (10) | CH₃CN | 40 | 60 | 91 | 90:10 |

| Sm(OTf)₃ (10) | CH₃CN | 40 | 60 | 93 | 92:8 |

| Tm(OTf)₃ (10) | CH₃CN | 40 | 45 | 94 | 95:5 |

| Gd(OTf)₃ (10) | CH₃CN | 40 | 45 | 95 | 96:4 |

| BF₃·OEt₂ (20) | CH₂Cl₂ | 0 | 15 | 88 | 80:20 |

| InCl₃ (20) | CH₂Cl₂ | 25 | 60 | 85 | 82:18 |

Table 2: Synthesis of C-Allyl Glycosides via Ferrier Rearrangement [8]

| Glycal | Nucleophile | Catalyst (equiv.) | Solvent | Time (h) | Yield (%) | Stereoselectivity |

| 3,4,6-Tri-O-acetyl-D-glucal | Allyltrimethylsilane | CAN (2.0) | CH₃CN | 1 | 88 | α-only |

| 3,4,6-Tri-O-benzyl-D-glucal | Allyltrimethylsilane | CAN (2.0) | CH₃CN | 1.5 | 85 | α-only |

| 3,4,6-Tri-O-acetyl-D-galactal | Allyltrimethylsilane | CAN (2.0) | CH₃CN | 2 | 82 | α-only |

| 3,4-Di-O-acetyl-L-rhamnal | Allyltrimethylsilane | CAN (2.0) | CH₃CN | 1 | 90 | anti-product |

CAN = Ceric Ammonium Nitrate

Experimental Protocols

This section provides detailed methodologies for key experiments involving glycals as glycosyl donors.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Ferrier Glycosylation of Tri-O-acetyl-D-glucal with Benzyl Alcohol[9]

-

To a solution of tri-O-acetyl-D-glucal (1.0 equiv.) and benzyl alcohol (1.2 equiv.) in anhydrous acetonitrile (B52724) (0.1 M) is added 3,5-dinitrobenzoic acid (0.2 equiv.).

-

The reaction mixture is stirred at 80 °C and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by silica (B1680970) gel column chromatography (ethyl acetate/hexanes as eluent) to afford the desired 2,3-unsaturated O-glycoside.

Protocol 2: Epoxidation of 3,4,6-Tri-O-benzyl-D-glucal using in situ Generated DMDO[4][7][10]

-

To a vigorously stirred, cooled (ice bath) biphasic solution of 3,4,6-tri-O-benzyl-D-glucal (1.0 equiv.) in dichloromethane (B109758) (0.2 M) and saturated aqueous sodium bicarbonate (2 volumes relative to CH₂Cl₂) is added acetone (B3395972) (1 volume relative to CH₂Cl₂).

-

A solution of Oxone® (potassium peroxymonosulfate) (2.0 equiv.) in water (1.5 volumes relative to CH₂Cl₂) is added dropwise over 15-20 minutes.

-

The mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours, monitoring the reaction by TLC.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the 1,2-anhydro sugar, which can often be used in the next step without further purification.

Protocol 3: Glycosylation using a Glycal Epoxide Donor

-

To a solution of the glycosyl acceptor (1.2 equiv.) and the crude glycal epoxide (1.0 equiv.) in anhydrous dichloromethane (0.1 M) at -78 °C under an inert atmosphere is added a solution of zinc chloride (0.2 equiv.) in diethyl ether.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

-

The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by silica gel column chromatography to afford the β-glycoside.

Applications in Drug Development

The methodologies developed around glycal chemistry have found significant applications in the synthesis of complex, biologically active molecules and have played a crucial role in drug discovery and development.

Antiviral Agents: The Synthesis of Tamiflu

A notable example is the synthesis of the neuraminidase inhibitor Oseltamivir (Tamiflu®), a key antiviral drug for the treatment of influenza. Several synthetic routes to Tamiflu have been developed that utilize D-glucal as an inexpensive and readily available starting material.[9][10] These syntheses often involve a Claisen rearrangement of a glycal-derived intermediate to construct the core cyclohexene (B86901) ring of the drug.[9]

Antibiotics: Vancomycin (B549263) Analogues

Glycals have also been employed in the synthesis of analogues of the potent antibiotic vancomycin. The disaccharide portion of vancomycin is crucial for its antibacterial activity. Chemical and chemoenzymatic approaches have been developed to modify the glycosylation pattern of the vancomycin aglycone, and glycal-based methodologies can provide access to novel sugar donors for the synthesis of vancomycin analogues with potentially improved efficacy against resistant bacterial strains.[11][12][13]

Anticancer Agents

The aberrant glycosylation on the surface of cancer cells presents unique targets for therapeutic intervention. Glycals serve as versatile starting materials for the synthesis of various N-glycosides and other glycoconjugates that have been investigated for their anticancer properties.[11] For instance, derivatives of 1,3,4-thiadiazole (B1197879) have been attached to glycal scaffolds to produce N-glycosides that exhibit pro-apoptotic effects on cancer cell lines.[11]

Conclusion

Glycals have firmly established their position as indispensable glycosyl donors in synthetic carbohydrate chemistry. The ability to control the stereochemical outcome of glycosylation through either electrophilic activation or epoxidation provides chemists with a powerful and flexible toolkit for the construction of complex glycans and glycoconjugates. The applications of glycal chemistry in the synthesis of blockbuster drugs like Tamiflu and in the development of new antibiotic and anticancer agents underscore their profound impact on medicinal chemistry and drug development. As our understanding of the roles of carbohydrates in biology continues to expand, the demand for efficient and stereoselective methods for their synthesis will undoubtedly grow, ensuring that glycal-based methodologies will remain at the forefront of carbohydrate research for years to come.

References

- 1. A Ferrier glycosylation/ cis -dihydroxylation strategy to synthesize Leishmania spp. lipophosphoglycan-associated βGal(1,4)Man disaccharide - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05158C [pubs.rsc.org]

- 2. Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. books.rsc.org [books.rsc.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. benchchem.com [benchchem.com]

- 9. Sugar-based synthesis of Tamiflu and its inhibitory effects on cell secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Improved preparative enzymatic glycosylation of vancomycin aglycon and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Total Syntheses of Vancomycin-Related Glycopeptide Antibiotics and Key Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 13C Labeled Compounds in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with carbon-13 (¹³C) has become an indispensable tool in the study of metabolism, offering a dynamic and quantitative window into the intricate network of biochemical reactions that sustain life. By replacing the naturally abundant ¹²C with the heavier, non-radioactive ¹³C isotope in a substrate, researchers can trace the journey of carbon atoms through metabolic pathways. This technique, often coupled with powerful analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides unparalleled insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of ¹³C labeled compounds in metabolic research.

Core Principles of ¹³C Isotope Tracing

The fundamental concept behind ¹³C metabolic studies is the introduction of a ¹³C-labeled substrate (e.g., glucose, glutamine) into a biological system.[1] Cells take up this labeled substrate and utilize it in various metabolic pathways.[1] As the labeled carbon atoms traverse through glycolysis, the tricarboxylic acid (TCA) cycle, and other anabolic and catabolic routes, they are incorporated into a multitude of downstream metabolites.[1] Analytical instruments can then detect and quantify the incorporation of ¹³C, revealing the activity of these pathways.[1]

One of the most powerful applications of this technique is ¹³C Metabolic Flux Analysis (¹³C-MFA) , which is considered the gold standard for quantifying intracellular reaction rates, or fluxes.[1][2] By measuring the distribution of ¹³C isotopes in various metabolites (known as mass isotopomer distributions or MIDs) and applying computational modeling, ¹³C-MFA can generate a detailed map of cellular metabolism.[1][2] This quantitative data is crucial for understanding how metabolic networks are rewired in disease states like cancer or in response to drug treatment.[1]

Key Applications in Research and Drug Development

The use of ¹³C labeled compounds spans a wide range of applications, from fundamental biological research to pharmaceutical development:

-

Elucidating Disease Metabolism: ¹³C tracers are instrumental in understanding the metabolic reprogramming that is a hallmark of many diseases, including cancer, neurodegenerative disorders, and inborn errors of metabolism.[3] For instance, they can be used to dissect the Warburg effect in cancer cells, where glucose is preferentially metabolized through glycolysis even in the presence of oxygen.[4][5]

-

Drug Discovery and Development: In the pharmaceutical industry, ¹³C labeled compounds are used to investigate a drug's mechanism of action by revealing how it alters metabolic pathways.[3][6] They can also aid in identifying and validating novel drug targets within these pathways.[3] Furthermore, ¹³C labeling is employed in studies of drug metabolism to track the breakdown and excretion of a compound.[6]

-

Bioprocess Optimization: In biotechnology, ¹³C-MFA is used to optimize the production of biopharmaceuticals and other valuable compounds in microbial and mammalian cell cultures by identifying metabolic bottlenecks and engineering more efficient pathways.[3][7]

-

Non-invasive Diagnostic Tests: ¹³C-breath tests are a non-invasive method for assessing metabolic functions in a clinical setting.[8] These tests involve the oral administration of a ¹³C-labeled substrate, which is metabolized to ¹³CO₂, and the subsequent measurement of ¹³CO₂ in the exhaled breath to diagnose conditions like Helicobacter pylori infection or assess liver function.[8][9]

Experimental Design and Workflow

A typical ¹³C labeling experiment follows a structured workflow, from careful planning to data analysis. The selection of the appropriate ¹³C-labeled tracer is a critical first step, as it significantly influences the precision of the resulting metabolic flux estimates.[1] For example, [1,2-¹³C₂]glucose is often used to precisely estimate fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while [U-¹³C₅]glutamine is preferred for analyzing the TCA cycle.[6][10]

Detailed Experimental Protocols

Protocol 1: ¹³C Metabolic Flux Analysis in Mammalian Cells using GC-MS

This protocol outlines the key steps for conducting a ¹³C-MFA experiment with adherent mammalian cells.

1. Cell Culture and Labeling:

-

Culture cells in standard medium to the desired confluency (typically semi-confluent for steady-state analysis).[5]

-

Prepare the ¹³C-labeling medium by supplementing basal medium (e.g., glucose-free DMEM) with the chosen ¹³C-labeled substrate (e.g., 11 mM [U-¹³C₆]glucose) and other necessary components like dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled substrates.[2][11]

-

To begin labeling, aspirate the standard medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed ¹³C-labeling medium.[11]

-

Incubate the cells for a duration sufficient to reach isotopic steady state, which is typically at least 24-48 hours or through several cell doublings.[11]

2. Metabolic Quenching and Metabolite Extraction:

-

To halt metabolic activity instantaneously, rapidly aspirate the labeling medium.[12]

-

Immediately wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.[12]

-

Add a sufficient volume of -80°C methanol (B129727) to each well to completely cover the cell monolayer (e.g., 1 mL for a 6-well plate).[12]

-

Place the plates in a -80°C freezer for at least 15 minutes to ensure complete cell lysis and protein precipitation.[11][12]

-

Using a pre-chilled cell scraper, scrape the cell lysate and transfer the mixture to a pre-chilled microcentrifuge tube.[5][12]

-

For biphasic extraction, add an equal volume of ice-cold water and then four volumes of chloroform (B151607) to the methanol-cell lysate mixture.[5] Vortex vigorously and incubate on ice.[5]

-

Centrifuge at high speed (e.g., >14,000 x g) at 4°C for 10-20 minutes to separate the polar (aqueous), non-polar (organic), and protein phases.[5][11]

-

Carefully collect the upper aqueous phase, which contains the polar metabolites, for analysis.[5]

3. Sample Preparation for GC-MS Analysis:

-

Dry the collected aqueous metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).[11]

-

For analysis of protein-bound amino acids, hydrolyze the protein pellet using 6 M HCl at 100°C for 24 hours.[10] Dry the hydrolysate under a stream of nitrogen gas or in a SpeedVac.[10]

-

Derivatize the dried metabolites (both free metabolites and amino acid hydrolysates) to make them volatile for GC-MS analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[10]

4. GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.[5]

-

The GC separates the different metabolites, which are then ionized and detected by the MS.[5]

-

The MS is operated in selected ion monitoring (SIM) mode to acquire the mass isotopomer distributions for each metabolite fragment.[5]

Protocol 2: ¹³C-Urea Breath Test for Helicobacter pylori Detection

This protocol describes the procedure for a non-invasive ¹³C-urea breath test.

1. Baseline Breath Sample Collection:

-

The patient should fast for at least two hours prior to the test.[13]

-

The patient inflates a breath sample bag to provide a baseline (0-minute) breath sample.[13]

2. Administration of ¹³C-Urea:

-

The patient ingests a solution containing 75 mg of ¹³C-urea and a citric acid powder (e.g., Citrica) dissolved in water.[9] The citric acid creates an acidic environment in the stomach and delays gastric emptying, which facilitates the breakdown of urea (B33335) by H. pylori urease.[9]

3. Post-Ingestion Breath Sample Collection:

-

After a 15-30 minute waiting period, the patient provides a second breath sample by inflating another collection bag.[9][13]

4. Sample Analysis:

-

The ¹³CO₂/¹²CO₂ ratio in both the baseline and post-ingestion breath samples is measured using an isotope ratio mass spectrometer or a non-dispersive isotope-selective infrared spectrometer.[13]

-

The change in the ¹³CO₂/¹²CO₂ ratio, often expressed as the Delta Over Baseline (DOB), is calculated. A significant increase in the DOB value indicates the presence of H. pylori infection.[9]

References

- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 2. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. raw.githubusercontent.com [raw.githubusercontent.com]

- 8. researchgate.net [researchgate.net]

- 9. meridianbioscience.com [meridianbioscience.com]

- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. headwaybio.com [headwaybio.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Characteristics of Tri-O-acetyl-D-galactal

Introduction

Tri-O-acetyl-D-galactal, a derivative of D-galactose, is a pivotal intermediate in carbohydrate chemistry.[1] Its acetyl groups enhance stability and reactivity, making it a valuable building block in the synthesis of oligosaccharides, glycosides, glycoproteins, and glycolipids.[1][2] These complex carbohydrates are crucial for understanding cellular processes, immune responses, and for the development of novel therapeutics.[1] This guide provides a comprehensive overview of the physical and chemical properties of Tri-O-acetyl-D-galactal, along with detailed experimental protocols for its synthesis and key reactions.

Physical and Chemical Properties

Tri-O-acetyl-D-galactal is typically a white to off-white crystalline solid at room temperature.[3] It is also described as a light yellow solidifying oil or a colorless to yellow liquid.[1][4] It is composed of carbon, hydrogen, and oxygen atoms and is characterized by the ester bonds between acetic acid and the hydroxyl groups of the galactal backbone.[3] The molecule is chiral due to multiple stereocenters.[3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Tri-O-acetyl-D-galactal.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₇ | [1][3][4][5][6] |

| Molecular Weight | 272.25 g/mol | [1][4][5][6][7] |

| Appearance | White to off-white crystalline solid; Light yellow solidifying oil; White or Colorless to Yellow powder to lump to clear liquid | [1][3][4] |

| Melting Point | 28 - 30 °C; 34 - 38 °C; 36 °C | [3][7][8][9] |

| Boiling Point | 138 - 140 °C at 760 mmHg; 343.1 °C at 760 mmHg | [7] |

| Density | 1.23 - 1.24 g/cm³ | [3][9][10] |

| Optical Rotation | [α]20/D = -16 to -21° (c=1 in CHCl₃) | [1][11][12] |

| Solubility | Soluble in common organic solvents such as methanol (B129727) and chloroform (B151607). Soluble in chloroform at 10mg/ml. | [3][10] |

| Flash Point | 110 °C; 113 °C; 149.3 °C; >230 °F | [3][7][9][10] |

| Refractive Index | 1.4645 - 1.4665 | [3][10] |

| Storage Temperature | 2 - 8 °C; Refrigerated (0-10°C) | [1][9][10] |

Experimental Protocols

Tri-O-acetyl-D-galactal is a versatile reagent in organic synthesis. Below are detailed protocols for its synthesis and a key transformation.

Synthesis of Tri-O-acetyl-D-galactal from D-Galactose

This protocol outlines a common synthetic route starting from D-galactose.[13]

-

Acetylation of D-Galactose: To a stirred solution of D-Galactose (e.g., 500 mg) in dichloromethane (B109758) (DCM), add acetic anhydride (B1165640) (e.g., 1.5 mL) and a catalytic amount of perchloric acid at 0 °C. Stir the reaction mixture at room temperature for 30 minutes.

-

Bromination: To the resulting solution, add hydrobromic acid in acetic acid (e.g., 1 mL) and stir the reaction mixture at room temperature for 6 hours. After completion, quench the reaction with ice-cold water and dilute with ethyl acetate. Wash the organic layer with a saturated solution of sodium bicarbonate twice and then dry over sodium sulphate to obtain crude 1-bromo-2,3,4,6-tetra-O-acetyl-D-galactose.

-

Reductive Elimination: To the crude product, add zinc dust (e.g., 0.82 g) and NaH₂PO₄ (e.g., 4.6 g) in acetone. Stir the reaction mixture for 3 hours at room temperature. Monitor the reaction by TLC (2:1 petroleum hexane–ethyl acetate).

-

Work-up and Purification: Extract the solution with ethyl acetate. Wash the organic phase with water, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate. Purify the residue by silica (B1680970) gel column chromatography (4:1→2:1 petroleum hexane–ethyl acetate) to yield 3,4,6-tri-O-acetyl-D-galactal.

Azidophenylselenylation of 3,4,6-Tri-O-acetyl-D-galactal

This reaction provides access to 2-nitrogenated glycosides, which are important building blocks for oligosaccharides.[14]

-

Reaction Setup: In a typical batch protocol, add trimethylsilyl (B98337) azide (B81097) (TMSN₃) to a solution of 3,4,6-tri-O-acetyl-D-galactal and diphenyl diselenide (Ph₂Se₂) in anhydrous dichloromethane (DCM) at -30 °C.

-

Initiation: Add bis(acetoxy)iodobenzene (BAIB) to the mixture.

-

Reaction Progression: Warm the reaction mixture to -10 °C. The reaction time can vary from 4 to 16 hours.

-

Continuous Flow Alternative: A safer and more efficient method utilizes a continuous flow setup. Two reagent feeds are prepared. Feed A contains 3,4,6-tri-O-acetyl-D-galactal, Ph₂Se₂, and TMSN₃. Feed B contains the initiator, BAIB. The feeds are pumped and mixed in a reactor coil at room temperature. This method significantly reduces reaction time and improves safety and scalability.[14]

Lewis Acid-Promoted Site-Selective Transformation

This protocol describes the synthesis of 1,3-annulated-2-deoxy glycosides from glycals.[15]

-

Reaction Initiation: Treat 3,4,6-tri-O-acetyl-D-galactal with a Lewis acid, such as BF₃·OEt₂, to generate a reactive oxocarbenium ion intermediate.

-

Nucleophilic Attack: The intermediate is then attacked by a nucleophile (e.g., 2-naphthol). The attack occurs regioselectively at the C3 position from the pseudoaxial face.

-

Intramolecular Annulation: The resulting C3-arylated intermediate undergoes an intramolecular annulation, driven by the Lewis acid, involving the C1 carbon.

-

Product Formation: This sequence yields the 1,3-annulated-2-deoxy glycoside as the primary product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,4,6-Tri-O-acetyl-D-galactal | 4098-06-0 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Tri-O-acetyl-D-galactal | CymitQuimica [cymitquimica.com]

- 5. jk-sci.com [jk-sci.com]

- 6. scbt.com [scbt.com]

- 7. Tri-O-Acetyl-D-galactal | 4098-06-0 [sigmaaldrich.com]

- 8. 3,4,6-Tri-O-acetyl-D-galactal | CAS#:4098-06-0 | Chemsrc [chemsrc.com]

- 9. 3,4,6-Tri-O-acetyl-D-galactal | 4098-06-0 | MT05853 [biosynth.com]

- 10. 3,4,6-Tri-O-acetyl-D-galactal CAS#: 4098-06-0 [m.chemicalbook.com]

- 11. Tri-O-acetyl-D-galactal 4098-06-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. Tri-O-acetyl-D-galactal 4098-06-0 | TCI AMERICA [tcichemicals.com]

- 13. ijnrd.org [ijnrd.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Isotopic Labeling in Carbohydrate Chemistry

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling of carbohydrates is a powerful and indispensable technique in modern biochemical and biomedical research. By replacing specific atoms within a carbohydrate molecule with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can trace, quantify, and characterize the fate of these molecules in complex biological systems. This guide provides a comprehensive overview of the core principles, methodologies, and applications of isotopic labeling in carbohydrate chemistry, with a focus on its utility in metabolic research, signaling pathway elucidation, and drug development.

Core Concepts in Isotopic Labeling of Carbohydrates

Isotopic labeling involves the incorporation of isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O) into carbohydrate molecules. These stable isotopes do not decay and are detected based on their mass difference using mass spectrometry (MS) or their nuclear spin properties by nuclear magnetic resonance (NMR) spectroscopy. Radioactive isotopes, such as carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H), are also utilized and are detected by their radioactive decay.

The choice of isotope and the position of the label are critical for the experimental design and the information that can be obtained. Carbohydrates can be labeled in several ways:

-

Uniform Labeling: All atoms of a specific element (e.g., carbon) are replaced with their isotope.

-

Position-Specific Labeling: Only a specific atom in the molecule is isotopically labeled.

-

Partial or Multiple Labeling: A subset of atoms is labeled.

Data Presentation: Quantitative Insights from Isotopic Labeling

Quantitative analysis is a cornerstone of isotopic labeling studies. The data generated from these experiments provide critical insights into reaction kinetics, metabolic fluxes, and the absolute or relative abundance of glycans.

Table 1: Kinetic Isotope Effects (KIEs) for Glucose

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. It is a powerful tool for studying reaction mechanisms.[1][2] The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (k_L) to the rate constant of the reaction with the heavy isotope (k_H).[1]

| Isotopic Substitution | KIE (k_light / k_heavy) | Implication |

| ¹H vs. ²H (Deuterium) at C-H bond | ~6-10 | Significant slowing of reactions involving C-H bond cleavage.[1] |

| ¹²C vs. ¹³C at reacting carbon | ~1.04 | Modest effect on reaction rate, useful for mechanistic studies.[1] |

| Tritium (³H) at various positions in glucose | 1.012 - 1.051 | Allows for sensitive probing of enzymatic and chemical transformations.[3] |

Table 2: Isotopic Enrichment in Metabolic Labeling Studies

Isotopic enrichment refers to the percentage of an isotopically labeled molecule in a total pool of that molecule. It is a key parameter in metabolic flux analysis.[4][5]

| Labeled Substrate | Cell Type | Isotopic Enrichment of Intracellular Metabolite | Analytical Method |

| [U-¹³C]-Glucose | Human Fibroblasts | >95% in glycolytic intermediates after 24 hours | GC-MS |

| [1,2-¹³C₂]-Glucose | E. coli | Variable enrichment in TCA cycle intermediates depending on flux | LC-MS/MS |

| [¹⁵N]-Glutamine | CHO Cells | >90% in nitrogen-containing metabolites | LC-MS |

Table 3: Comparison of Yields for Carbohydrate Labeling Methods

The efficiency of labeling is a critical consideration. Both chemical and enzymatic methods offer distinct advantages in terms of yield and specificity.

| Labeling Method | Substrate | Labeled Product | Typical Yield | Reference |

| Chemical Synthesis | D-Glucose | D-[1-¹³C]Glucose | 40-60% | [6] |

| Reductive Amination | Oligosaccharide | Labeled Oligosaccharide | >90% | [7] |

| Permethylation | N-glycans | Permethylated N-glycans | High, often near-quantitative | [8] |

| Enzymatic Synthesis | Lactose + UDP-Gal | LNT | High specificity, variable yield | [9] |

| Glycosyltransferase reaction | Acceptor + Labeled Donor | Labeled Oligosaccharide | Often high (>80%) | [10] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for key experiments in carbohydrate isotopic labeling.

Protocol 1: Metabolic Labeling of Mammalian Cells with ¹³C-Glucose

This protocol describes the labeling of intracellular metabolites by culturing cells in a medium containing a ¹³C-labeled glucose tracer.[11]

Materials:

-

Mammalian cell line of interest

-

Glucose-free cell culture medium (e.g., DMEM)

-

[U-¹³C₆]-Glucose

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Liquid nitrogen

-

Centrifuge, cell scrapers

Procedure:

-

Cell Culture: Culture cells to the desired confluency in standard glucose-containing medium.

-

Medium Exchange: Aspirate the standard medium, wash the cells once with PBS, and replace it with the labeling medium (glucose-free medium supplemented with [U-¹³C₆]-Glucose and dFBS).

-

Incubation: Incubate the cells in the labeling medium for a time course determined by the specific metabolic pathway under investigation (typically several hours to days to reach isotopic steady state).[4]

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Wash the cell monolayer rapidly with ice-cold PBS.

-

Immediately add ice-cold 80% methanol.

-

Scrape the cells and collect the cell suspension.

-

Flash-freeze the suspension in liquid nitrogen.

-

-

Sample Preparation for Analysis:

-

Thaw the samples and centrifuge to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

The dried metabolites are now ready for analysis by MS or NMR.

-

Protocol 2: Reductive Amination for Labeling of Reducing Sugars

Reductive amination is a robust method for attaching a label containing a primary amine to the reducing end of a carbohydrate.[7][12]

Materials:

-

Carbohydrate sample (e.g., released glycans)

-

Labeling agent with a primary amine (e.g., 2-aminobenzamide, 2-AB)

-

Reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)[13]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Glacial acetic acid

-

Heating block or oven

Procedure:

-

Sample Preparation: Dry the carbohydrate sample completely in a microcentrifuge tube.

-

Labeling Reaction:

-

Prepare a labeling solution by dissolving the labeling agent and the reducing agent in a mixture of DMSO and glacial acetic acid.

-

Add the labeling solution to the dried carbohydrate sample.

-

Vortex briefly to dissolve the sample.

-

-

Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 65°C) for a defined period (typically 2-4 hours).

-

Purification:

-

After incubation, cool the reaction mixture to room temperature.

-

Purify the labeled carbohydrates from excess reagents using a suitable method, such as hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE).

-

-

Analysis: The purified labeled carbohydrates can be analyzed by HPLC with fluorescence detection or by mass spectrometry.

Protocol 3: Permethylation of Glycans for Mass Spectrometry Analysis

Permethylation is a chemical derivatization technique that replaces all hydroxyl and N-acetyl protons on a glycan with methyl groups. This enhances their ionization efficiency and stability for MS analysis.[8]

Materials:

-

Dried glycan sample

-

Dimethyl sulfoxide (DMSO)

-

Sodium hydroxide (B78521) (NaOH)

-

Methyl iodide (CH₃I)

-

Water

-

Vortex mixer

Procedure:

-

Sample Preparation: Ensure the glycan sample is completely dry.

-

Reagent Preparation: Prepare a slurry of powdered NaOH in DMSO.

-

Permethylation Reaction:

-

Add the NaOH/DMSO slurry to the dried glycan sample.

-

Add methyl iodide to the mixture.

-

Vortex the reaction mixture vigorously for 10-30 minutes at room temperature.

-

-

Quenching and Extraction:

-

Quench the reaction by the dropwise addition of water.

-

Extract the permethylated glycans into dichloromethane.

-

Wash the organic layer with water to remove residual reagents.

-

-

Purification and Analysis:

-

Dry the dichloromethane layer.

-

The permethylated glycans are now ready for analysis by MALDI-MS or ESI-MS.

-

Visualization of Pathways and Workflows

Visualizing complex biological pathways and experimental workflows is essential for a clear understanding of the processes involved.

Caption: Experimental workflow for isotopic labeling and analysis of glycans.

Caption: Insulin signaling pathway leading to labeled glucose uptake.

Caption: O-GlcNAcylation signaling pathway with labeled glucose incorporation.

Applications in Drug Development

Isotopic labeling of carbohydrates plays a pivotal role in the development of new therapeutics.

-

Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Deuterium-labeled glucose and other carbohydrates are used to trace the metabolic fate of drugs, particularly glycoprotein (B1211001) therapeutics.[14][15] By monitoring the appearance of the isotopic label in various tissues and metabolites, researchers can determine the rate of drug clearance, identify metabolic breakdown products, and understand the overall disposition of the drug in the body.[16]

-

Target Engagement and Mechanism of Action Studies: Labeled carbohydrate probes can be used to assess whether a drug is interacting with its intended target. For example, a labeled sugar analog can be used to compete with a drug for binding to a specific enzyme or receptor, providing quantitative data on drug potency and target engagement.

-

Biomarker Discovery and Validation: Changes in glycosylation patterns are associated with numerous diseases, including cancer and metabolic disorders.[17] Quantitative glycomic analysis using isotopically labeled standards can identify and validate specific glycan structures as biomarkers for disease diagnosis, prognosis, or response to therapy.[18]

Conclusion

Isotopic labeling is a versatile and powerful approach that has revolutionized our understanding of carbohydrate chemistry and biology. From elucidating complex metabolic and signaling pathways to accelerating the development of new drugs, the ability to trace and quantify carbohydrates with high precision is an invaluable asset for researchers, scientists, and drug development professionals. As analytical technologies continue to advance, the applications of isotopic labeling in carbohydrate chemistry are poised to expand even further, opening up new avenues for discovery and innovation.

References

- 1. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. O-GlcNAc - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Permethylation for glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Frontiers | Editorial: Recent advances in carbohydrate chemical and enzymatic syntheses [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Physiologically Based Simulations of Deuterated Glucose for Quantifying Cell Turnover in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Facebook [cancer.gov]

- 16. 13C enrichment in tissue samples [bio-protocol.org]

- 17. Permethylated N-glycan analysis with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Glycan Quantification - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Applications of Protected Galactals in Organic Synthesis

Aimed at researchers, scientists, and drug development professionals, this guide details the pivotal role of protected galactals as versatile synthons in the construction of complex carbohydrates, glycoconjugates, and natural products. It provides an overview of their key transformations, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate their application in synthetic chemistry.

Protected galactals, which are cyclic enol ethers derived from D-galactose, are highly valuable chiral building blocks in organic synthesis. The presence of a double bond between carbons 1 and 2 imparts unique reactivity, allowing for a variety of stereoselective functionalizations. The strategic use of protecting groups on the hydroxyl moieties at positions C3, C4, and C6 is paramount, as it dictates the reactivity of the galactal and the stereochemical outcome of subsequent reactions. Commonly employed protecting groups include acetyl (Ac), benzoyl (Bz), benzyl (B1604629) (Bn), and various silyl (B83357) ethers, each offering specific advantages concerning stability and ease of removal under defined conditions.

The primary applications of protected galactals lie in the synthesis of:

-

Complex Oligosaccharides: They serve as glycosyl donors, enabling the formation of intricate oligosaccharide chains.

-

Glycoconjugates: Protected galactals are crucial for the synthesis of biologically significant glycoconjugates, such as the tumor-associated Tn antigen.

-

Natural Products: Their inherent chirality makes them ideal starting points for the enantioselective synthesis of a diverse range of natural products.

Key Chemical Transformations of Protected Galactals

The synthetic utility of protected galactals is showcased through several powerful chemical transformations. This guide focuses on three fundamental reactions: glycosylation, the Ferrier rearrangement, and dihydroxylation.

Glycosylation Reactions

Protected galactals are excellent precursors for glycosylation reactions. The double bond can be activated by electrophilic reagents to form a reactive oxocarbenium ion intermediate, which is subsequently trapped by a glycosyl acceptor. This approach is particularly useful for the synthesis of 2-amino-2-deoxy-galactosides.

This protocol outlines the synthesis of a protected Tn antigen precursor via an iron-catalyzed aminoglycosylation of a silylated galactal.

Materials:

-

3,4-di-O-acetyl-6-O-TBS-D-galactal (glycosyl donor)

-

N-Cbz-protected serine or threonine methyl ester (glycosyl acceptor)

-

Iron catalyst (e.g., Fe(BF4)2(H2O)6 with a tridentate ligand)

-

Amination reagent

-

Anhydrous dichloromethane (B109758) (CH2Cl2)

-

1,4-Dioxane

-

5 Å Molecular Sieves

Procedure:

-

Under an inert atmosphere, add the iron catalyst (10–15 mol%) and 5 Å molecular sieves to a flame-dried flask.

-

Add a solution of the glycosyl acceptor (1.0 equiv) and the amination reagent (1.5 equiv) in a 9:1 mixture of CH2Cl2 and 1,4-dioxane.

-

Cool the reaction mixture to -40 °C.

-

Add a solution of the 3,4-di-O-acetyl-6-O-TBS-D-galactal donor in the same solvent mixture.

-

Stir the reaction at -40 °C for 2–3 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO3.

-

Warm the mixture to room temperature and extract the product with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using silica (B1680970) gel column chromatography.

| Glycosyl Donor | Glycosyl Acceptor | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |

| 3,4-di-O-acetyl-6-O-TBS-D-galactal | N-Cbz-Ser-OMe | 10-15 | CH2Cl2/1,4-dioxane (9:1) | -40 | 2-3 | 86 | >20:1 |

| 3,4-di-O-acetyl-6-O-TBS-D-galactal | N-Cbz-Thr-OMe | 10-15 | CH2Cl2/1,4-dioxane (9:1) | -40 | 2-3 | 72 | >20:1 |

| Tri-O-acetyl-D-galactal | N-Cbz-Ser-OBn | 10-15 | CH2Cl2 | -40 | 2-3 | 75 | >20:1 |

| Tri-O-acetyl-D-galactal | N-Cbz-Thr-OBn | 10-15 | CH2Cl2 | -40 | 2-3 | 68 | >20:1 |

Table 1: Quantitative Data for Iron-Catalyzed Glycal cis-Aminoglycosylation.

The Ferrier Rearrangement

The Ferrier rearrangement is a powerful tool for the synthesis of 2,3-unsaturated glycosides from glycals. The reaction involves the allylic rearrangement of the double bond from the C1-C2 to the C2-C3 position, with concomitant introduction of a nucleophile at the anomeric carbon.

This protocol describes the Ferrier rearrangement of tri-O-acetyl-D-galactal with an alcohol or thiol nucleophile using 3,5-dinitrobenzoic acid as an organocatalyst.

Materials:

-

3,4,6-tri-O-acetyl-D-galactal

-

Alcohol or thiol nucleophile

-

3,5-Dinitrobenzoic acid (catalyst)

-

Acetonitrile (B52724) (CH3CN)

Procedure:

-

In a reaction vessel, combine 3,4,6-tri-O-acetyl-D-galactal (0.5 mmol) and the alcohol or thiol (1 equiv) in acetonitrile (5 mL).

-

Add 3,5-dinitrobenzoic acid (0.1 mmol, 20 mol%) to the mixture at room temperature.

-

Heat the mixture to 80 °C and stir for the specified time (see Table 2), monitoring the reaction by TLC.

-

After completion, evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: ethyl acetate/hexanes, 1/4) to obtain the 2,3-unsaturated glycoside.

| Nucleophile | Time (h) | Yield (%) | Anomeric Ratio (α:β) |

| Benzyl alcohol | 2.5 | 85 | Predominantly α |

| Methanol | 2.0 | 88 | Predominantly α |

| Phenol | 3.0 | 82 | Predominantly α |

| Thiophenol | 2.0 | 90 | Predominantly α |

Table 2: Quantitative Data for the Ferrier Rearrangement of Tri-O-acetyl-D-galactal.

Dihydroxylation

The double bond of protected galactals can be dihydroxylated to introduce two hydroxyl groups, typically in a syn fashion, leading to the formation of vicinal diols. This transformation opens up avenues for further functionalization. The Upjohn and Sharpless asymmetric dihydroxylation methods are commonly employed for this purpose. While a specific detailed protocol for a protected galactal is not provided in the immediate search results, the following general procedures can be readily adapted.

This protocol describes the syn-dihydroxylation of an alkene using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the stoichiometric oxidant.

Materials:

-

Protected Galactal

-

N-Methylmorpholine N-oxide (NMO)

-

Osmium tetroxide (OsO4) solution (catalytic amount)

-

Acetone (B3395972)/Water solvent mixture

-

Sodium sulfite (B76179) (Na2SO3)

Procedure:

-

Dissolve the protected galactal in a mixture of acetone and water.

-

Add NMO (1.5 equivalents) to the solution.

-

Add a catalytic amount of OsO4 solution.

-

Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding solid sodium sulfite.

-

Stir for an additional 30 minutes.

-

Extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate.

-

Purify the diol by column chromatography.

This protocol allows for the enantioselective synthesis of vicinal diols using a chiral ligand. Commercially available AD-mix preparations (AD-mix-α and AD-mix-β) contain the catalyst, ligand, and oxidant.

Materials:

-

Protected Galactal

-

AD-mix-α or AD-mix-β

-

tert-Butanol (B103910)/Water solvent mixture

-

Methanesulfonamide (B31651) (CH3SO2NH2) (optional, for slow-reacting alkenes)

-

Sodium sulfite (Na2SO3)

Procedure:

-

To a mixture of tert-butanol and water, add the AD-mix.

-

Cool the mixture to 0 °C and then add the protected galactal.

-

If the reaction is slow, methanesulfonamide can be added.

-

Stir the reaction at 0 °C or room temperature until completion.

-

Quench the reaction with sodium sulfite.

-

Stir for 1 hour, then extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the chiral diol by column chromatography.

| Substrate | Reaction | Reagents | Yield (%) | Enantiomeric Excess (ee %) |

| Generic Alkene | Upjohn Dihydroxylation | OsO4 (cat.), NMO | High | N/A (racemic) |

| Prochiral Alkene | Sharpless AD | AD-mix-β | High | >95 |

| Prochiral Alkene | Sharpless AD | AD-mix-α | High | >95 |

Table 3: Representative Quantitative Data for Dihydroxylation Reactions.

Synthetic Workflows and Logical Relationships

The true power of protected galactals is realized in multi-step synthetic sequences. The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic pathways starting from protected galactals.

Caption: Synthesis of Glycoconjugates.

Caption: Oligosaccharide Synthesis Workflow.

Caption: Natural Product Synthesis Pathway.

Conclusion

Protected galactals are undeniably powerful and versatile intermediates in modern organic synthesis. Their ability to undergo a wide range of stereoselective transformations makes them indispensable tools for the construction of complex and biologically relevant molecules. This guide has provided a detailed overview of their key applications, complete with experimental protocols and quantitative data, to empower researchers in their synthetic endeavors. The continued exploration of new reactions and protecting group strategies involving galactals will undoubtedly lead to even more efficient and elegant syntheses of important carbohydrate-containing targets.

Methodological & Application

Application Note: Synthesis of Tri-O-acetyl-D-galactal-13C-1

Introduction

Tri-O-acetyl-D-galactal is a versatile building block in carbohydrate chemistry, frequently utilized in the synthesis of oligosaccharides and glycoconjugates. The introduction of a stable isotope label, such as Carbon-13, at a specific position is invaluable for mechanistic studies, metabolic tracking, and as an internal standard in mass spectrometry-based analyses. This application note provides a detailed protocol for the synthesis of Tri-O-acetyl-D-galactal-13C-1, commencing from the commercially available D-galactose-1-13C. The synthetic pathway follows the well-established Fischer-Zach glycal synthesis, which involves a three-step process: peracetylation of the starting sugar, formation of a glycosyl bromide intermediate, and subsequent reductive elimination to form the glycal.

Overall Reaction Scheme

D-galactose-1-13C is first peracetylated to yield penta-O-acetyl-α,β-D-galactopyranose-1-13C. This intermediate is then treated with a solution of hydrogen bromide in acetic acid to form 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide-1-13C. The final step involves a reductive elimination of the glycosyl bromide using zinc dust to afford the desired product, Tri-O-acetyl-D-galactal-13C-1.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis of Tri-O-acetyl-D-galactal-13C-1, based on typical yields for the analogous unlabeled synthesis.[1]

| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Starting Amount (mg) | Expected Product (mg) | Yield (%) |

| 1. Peracetylation | D-galactose-1-13C | Penta-O-acetyl-α,β-D-galactopyranose-1-13C | 181.16 (labeled) | 500 | 890 | ~89 |

| 2. Bromination | Penta-O-acetyl-α,β-D-galactopyranose-1-13C | 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide-1-13C | 391.28 (labeled) | 890 | 790 | ~81 |

| 3. Reductive Elimination | 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide-1-13C | Tri-O-acetyl-D-galactal-1-13C | 273.25 (labeled) | 790 | 470 | ~88 |

Experimental Protocols

Materials and Reagents

-

D-galactose-1-13C

-

Acetic Anhydride (B1165640)

-

Perchloric Acid (catalytic amount)

-

Hydrogen Bromide in Acetic Acid (33 wt. %)

-

Zinc Dust

-

Sodium Dihydrogen Phosphate (B84403) (NaH₂PO₄)

-

Acetone

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

-

Silica (B1680970) Gel for column chromatography

-

Petroleum Ether

Step 1: Synthesis of Penta-O-acetyl-α,β-D-galactopyranose-1-13C

-

To a stirred solution of D-galactose-1-13C (500 mg, 2.76 mmol) in dichloromethane (DCM), add acetic anhydride (1.5 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add a catalytic amount of perchloric acid.

-

Stir the reaction at 0 °C for 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with ice-cold water and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide-1-13C

-

Dissolve the crude penta-O-acetyl-α,β-D-galactopyranose-1-13C in a minimal amount of DCM.

-

Cool the solution to 0 °C.

-

Add a solution of hydrogen bromide in acetic acid (1 mL) dropwise.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench with ice-cold water and dilute with ethyl acetate.

-

Wash the organic layer with a saturated solution of sodium bicarbonate twice.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude glycosyl bromide.

Step 3: Synthesis of Tri-O-acetyl-D-galactal-13C-1

-

To the crude 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide-1-13C, add zinc dust (0.82 g, 12.5 mmol) and sodium dihydrogen phosphate (4.6 g, 38.4 mmol) in acetone.

-

Stir the reaction mixture vigorously at room temperature for 3 hours.

-

Monitor the reaction by TLC (eluent: 2:1 petroleum ether/ethyl acetate).

-

Upon completion, filter the reaction mixture and extract the filtrate with ethyl acetate.

-

Wash the combined organic phases with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: 4:1 to 2:1 petroleum ether/ethyl acetate) to afford Tri-O-acetyl-D-galactal-13C-1 as the final product.[1]

Visualizations

Experimental Workflow

Caption: Synthetic workflow for Tri-O-acetyl-D-galactal-13C-1.

Logical Relationship of Synthesis Steps

Caption: Chemical transformations in the synthesis pathway.

References

Application Note: 13C NMR Spectroscopy of 3,4,6-Tri-O-acetyl-D-galactal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,4,6-Tri-O-acetyl-D-galactal, a key intermediate in carbohydrate synthesis. Detailed information on the assigned 13C NMR chemical shifts in deuterated chloroform (B151607) (CDCl₃) is presented in a structured format. This document also includes a detailed experimental protocol for sample preparation and data acquisition. Furthermore, a workflow for spectral analysis is provided to guide researchers in obtaining and interpreting high-quality 13C NMR data for this compound and its derivatives. While this note focuses on the unlabeled compound, a discussion on the expected spectral changes for its 13C-1 labeled analogue is also included.

Introduction

3,4,6-Tri-O-acetyl-D-galactal is a versatile building block in glycochemistry, widely employed in the synthesis of various glycoconjugates, oligosaccharides, and other biologically active molecules. The acetyl protecting groups allow for regioselective reactions at the C-1 and C-2 positions of the glycal. Accurate structural characterization and purity assessment of this intermediate are paramount for successful synthetic outcomes. 13C NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon skeleton. This application note serves as a practical resource for researchers utilizing 3,4,6-Tri-O-acetyl-D-galactal, offering key 13C NMR data and a standardized protocol for its analysis.

Data Presentation

The 13C NMR chemical shift data for 3,4,6-Tri-O-acetyl-D-galactal, acquired in CDCl₃, is summarized in the table below. The assignments are based on published data and established principles of carbohydrate NMR spectroscopy.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-1 | 145.6 |

| C-2 | 98.9 |

| C-3 | 67.3 |

| C-4 | 67.1 |

| C-5 | 73.9 |

| C-6 | 61.3 |

| C=O (Acetyl) | 170.4, 170.2, 169.4 |

| CH₃ (Acetyl) | 20.8, 20.7, 20.6 |

Note on 3,4,6-Tri-O-acetyl-D-galactal-13C-1:

For the isotopically labeled analogue, 3,4,6-Tri-O-acetyl-D-galactal-13C-1, the 13C NMR spectrum will exhibit a significantly enhanced signal intensity for the C-1 carbon. The chemical shift of the labeled C-1 will be identical to the unlabeled compound. Additionally, one-bond and two-bond carbon-carbon coupling (¹J(C1,C2) and ²J(C1,C3)) will be observed, providing further structural information. The ¹J(C1,C2) coupling constant is expected to be in the range of 40-50 Hz.

Experimental Protocols

This section outlines a detailed methodology for the acquisition of a high-quality 13C NMR spectrum of 3,4,6-Tri-O-acetyl-D-galactal.

1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-50 mg of 3,4,6-Tri-O-acetyl-D-galactal into a clean, dry vial.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity and stored over molecular sieves to minimize water content.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure no solid particles are transferred.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Many commercially available deuterated solvents contain TMS. If not present, a small drop of TMS can be added.

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Shimming: The probe should be tuned to the 13C frequency. The magnetic field homogeneity should be optimized by shimming on the deuterium (B1214612) lock signal of the solvent to obtain sharp and symmetrical peaks.

-

Acquisition Parameters (for a typical 400 MHz spectrometer):

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to obtain a spectrum with singlets for each carbon.

-

Spectral Width: A spectral width of approximately 200-220 ppm is suitable for most organic molecules, including carbohydrates.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, especially the quaternary carbonyl carbons.

-

Number of Scans (ns): A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ can be used as a secondary reference (δ = 77.16 ppm).

-

Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.

Workflow and Diagrams

The following diagram illustrates the general workflow for the 13C NMR analysis of 3,4,6-Tri-O-acetyl-D-galactal.

Caption: Experimental workflow for 13C NMR analysis.

Conclusion

This application note provides essential 13C NMR data and a standardized protocol for the analysis of 3,4,6-Tri-O-acetyl-D-galactal. The provided chemical shift table and experimental workflow are intended to assist researchers in the structural verification and quality control of this important carbohydrate intermediate. Adherence to the outlined protocol will facilitate the acquisition of high-quality, reproducible 13C NMR spectra, aiding in the advancement of synthetic carbohydrate chemistry and related fields.

Application Notes and Protocols for Tri-O-acetyl-D-galactal-13C-1 in Glycosylation Reactions